molecular formula C14H10N2O2S B3443636 4-methylphenyl 1,2,3-benzothiadiazole-5-carboxylate

4-methylphenyl 1,2,3-benzothiadiazole-5-carboxylate

Cat. No. B3443636
M. Wt: 270.31 g/mol
InChI Key: LVMNBWVOANOHJB-UHFFFAOYSA-N
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Description

4-Methylphenyl 1,2,3-benzothiadiazole-5-carboxylate is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring. It appears as a colorless solid and is soluble in organic solvents. The compound’s chemical formula is C6H4N2S with a molar mass of 136.17 g/mol .


Synthesis Analysis

The synthesis of this compound involves the diazotization reaction of 2-aminothiophenol or its disulfide with sodium nitrite . An alternative method is the Herz reaction, where anilines are converted to benzothiadiazoles. The latter approach is attractive due to its requirement of less elaborate precursors (only anilines) .


Molecular Structure Analysis

The molecule is planar, and the N-N and S-N distances indicate multiple bond character. Like naphthalene, this heterocycle is a 10-electron system .


Chemical Reactions Analysis

1,2,3-benzothiadiazole is less nucleophilic than naphthalene, resulting in slow nitration. Many of its derivatives are synthesized from 2-aminothiophenols with additional substituents. Alkylation reactions yield exclusively the 3-amino quaternary salt .


Physical And Chemical Properties Analysis

  • Density : 1.499 g/cm³

Mechanism of Action

While 1,2,3-benzothiadiazole has been claimed to synergize with insecticides (including dicrotophos), it has not been widely commercialized for this purpose. The fungicide acibenzolar-S-methyl is a notable derivative .

properties

IUPAC Name

(4-methylphenyl) 1,2,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c1-9-2-5-11(6-3-9)18-14(17)10-4-7-13-12(8-10)15-16-19-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMNBWVOANOHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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